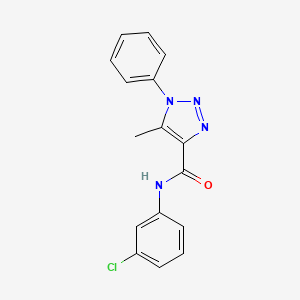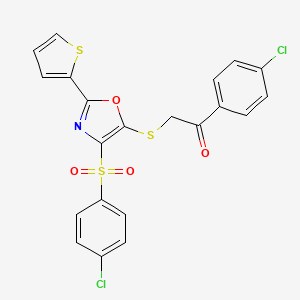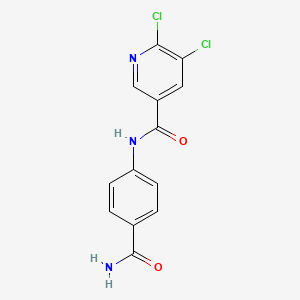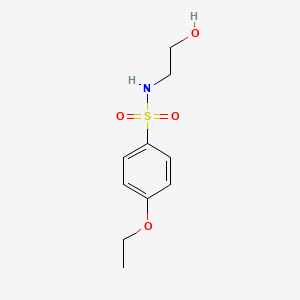
N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a type of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms . Triazoles have been found in many important synthetic drug molecules and have a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between amines and other reagents . For example, the synthesis of “N-(3-chlorophenethyl)-4-nitrobenzamide” involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .Molecular Structure Analysis
The molecular structure of a similar compound, “Nicotinamide, N-(3-chlorophenyl)-”, includes a formula of C12H9ClN2O and a molecular weight of 232.666 .Chemical Reactions Analysis
The chemical reactions of similar compounds can be complex and involve various mechanisms . For instance, carbamates, which are chemically similar to amides, can form polymers such as polyurethane resins .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, “ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE” is a carbamate ester that is combustible and may cause respiratory irritation and skin burns .Applications De Recherche Scientifique
Neuroscience and Pharmacology
The compound’s structure suggests potential neuromodulatory effects, which could influence mood, cognition, and behavior. Its role in the regulation of neurotransmitter levels, particularly dopamine and norepinephrine, could contribute to feelings of euphoria and alertness. This makes it a candidate for research into the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .
Medicinal Chemistry
The presence of a chlorine atom and a triazole ring in the compound indicates that it could enhance the biological activity of biologically active molecules. The strategic incorporation of chlorine into specific positions of molecules is known to enhance their inherent biological activity, making this compound a valuable target for drug design .
Antifungal Applications
Given the structural similarity to known antifungal agents, this compound could be explored for its efficacy against fungal infections. It could serve as a lead compound in the development of new antifungal drugs, especially considering the rise of pathogen resistance against current treatments .
Antioxidant Properties
The compound’s molecular structure suggests it may possess antioxidant properties. Research into its ability to neutralize free radicals could lead to applications in preventing oxidative stress-related diseases .
Antitubercular Activity
The triazole ring is a common feature in many antitubercular agents. Investigating this compound’s potential to inhibit the growth of Mycobacterium tuberculosis could open new avenues for treating tuberculosis .
Drug Discovery and Design
The nitro group within the compound’s structure is associated with a wide range of therapeutic agents. Its diverse pharmacological effects make it a compelling target for exploration and innovation in drug discovery, particularly for antimicrobial therapy and cancer treatment .
Bio-functional Hybrid Molecule Synthesis
This compound could be used in the synthesis of bio-functional hybrid molecules, which are of significant interest in the development of novel therapeutic agents. Its ability to react with other compounds to form hybrids can be fully characterized via NMR, UV, and mass spectral data .
Computational Chemistry Studies
In silico computational studies could be conducted to understand the binding affinity and interactions of this compound with various biological targets. Molecular docking studies can rationalize the observed biological activity data and suggest ideal structural requirements for further development .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-7-5-6-12(17)10-13)19-20-21(11)14-8-3-2-4-9-14/h2-10H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBIYEALZAROPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2593598.png)




![N-allyl-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2593606.png)


![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2593610.png)
![1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2593611.png)
![N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2593612.png)
![5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2593613.png)